molecular formula C9H11NO B13864527 4-Furan-2-yl-1,2,3,6-tetrahydro-pyridine

4-Furan-2-yl-1,2,3,6-tetrahydro-pyridine

Cat. No.: B13864527
M. Wt: 149.19 g/mol
InChI Key: MEYBEYBNWMRZQY-UHFFFAOYSA-N
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Description

4-(Furan-2-yl)-1,2,3,6-tetrahydropyridine is a heterocyclic compound that features a furan ring fused to a tetrahydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(furan-2-yl)-1,2,3,6-tetrahydropyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of furan derivatives with amines in the presence of catalysts. For instance, the Feist-Benary reaction, which involves the reaction of an α-halo carbonyl compound with a 1,3-dicarbonyl compound, can be used to synthesize furan derivatives .

Industrial Production Methods

Industrial production of 4-(furan-2-yl)-1,2,3,6-tetrahydropyridine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(Furan-2-yl)-1,2,3,6-tetrahydropyridine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The tetrahydropyridine ring can be reduced to form piperidine derivatives.

    Substitution: Electrophilic substitution reactions can occur on the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophilic reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.

Major Products Formed

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Halogenated or nitrated furan derivatives.

Scientific Research Applications

4-(Furan-2-yl)-1,2,3,6-tetrahydropyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(furan-2-yl)-1,2,3,6-tetrahydropyridine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . The exact molecular targets and pathways can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Furan-2-yl)-1,2,3,6-tetrahydropyridine is unique due to its fused ring structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

4-(furan-2-yl)-1,2,3,6-tetrahydropyridine

InChI

InChI=1S/C9H11NO/c1-2-9(11-7-1)8-3-5-10-6-4-8/h1-3,7,10H,4-6H2

InChI Key

MEYBEYBNWMRZQY-UHFFFAOYSA-N

Canonical SMILES

C1CNCC=C1C2=CC=CO2

Origin of Product

United States

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